

# Troubleshooting inconsistent results in Ceftazidime synergy testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceftazidime (hydrate)*

Cat. No.: *B10766187*

[Get Quote](#)

## Technical Support Center: Ceftazidime Synergy Testing

Welcome to the Technical Support Center for Ceftazidime Synergy Testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approaches.

## Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues you may encounter during your Ceftazidime synergy testing experiments.

**Question 1:** Why am I seeing inconsistent Fractional Inhibitory Concentration (FIC) indices in my checkerboard assays?

**Answer:**

Inconsistent FIC indices in checkerboard assays are a common issue. The checkerboard method, while widely used, has inherent limitations that can contribute to variability.[\[1\]](#)

**Troubleshooting Steps:**

- Review Dilution Scheme: The use of twofold dilutions is a known cause of instability in FIC calculations.<sup>[1]</sup> Minor, single-well shifts can lead to significant changes in the calculated FIC index. Consider using a more graduated dilution series if precision is critical, though this will increase labor.
- Standardize Inoculum Preparation: Ensure a consistent final inoculum density in all wells. Variations in bacterial concentration can significantly alter MIC values and, consequently, the FIC index. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended.<sup>[2]</sup>
- Control for Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions. Fluctuations can affect bacterial growth rates and antibiotic activity.
- Assess Reagent Quality: Use fresh, properly stored antibiotic stock solutions and quality-controlled media. Degradation of antibiotics can lead to erroneously high MIC values.
- Replicate Experiments: Due to the inherent variability of the method, it is crucial to perform experiments in triplicate to ensure the reproducibility of your results.<sup>[3]</sup>
- Use Quality Control Strains: Regularly test quality control strains with known MICs to validate your assay setup and reagents.<sup>[2][4][5]</sup>

Question 2: How should I interpret the Fractional Inhibitory Concentration (FIC) index?

Answer:

The FIC index is a common measure of the interaction between two antimicrobial agents.<sup>[6][7]</sup> <sup>[8]</sup> It is calculated as the sum of the FICs of each drug, where the FIC of each drug is its Minimum Inhibitory Concentration (MIC) in combination divided by its MIC alone.<sup>[7]</sup> The interpretation of the FIC index is categorized as follows:

| FIC Index ( $\Sigma$ FIC) | Interpretation |
|---------------------------|----------------|
| $\leq 0.5$                | Synergy        |
| $> 0.5$ to $1.0$          | Additive       |
| $> 1.0$ to $< 4.0$        | Indifference   |
| $\geq 4.0$                | Antagonism     |

Source:[9][10]

It is important to note that different studies may use slightly different cutoff values.[9]

Question 3: My time-kill assays show initial killing followed by bacterial regrowth at 24 hours. What does this indicate?

Answer:

Regrowth of bacteria at 24 hours in a time-kill assay after initial bactericidal activity is a phenomenon that can be observed with ceftazidime-avibactam and other antibiotic combinations.[11]

Possible Explanations:

- Drug Degradation: The antibiotic combination may not be stable over the full 24-hour incubation period, allowing surviving bacteria to multiply as the effective drug concentration decreases.
- Emergence of Resistance: A subpopulation of resistant mutants may have been selected for during the initial killing phase, which then proliferates.[12][13]
- Inoculum Effect: A high initial bacterial inoculum can sometimes lead to regrowth, particularly if the antibiotic concentration is not sufficient to kill all bacteria.

Troubleshooting and Further Investigation:

- Plate for Resistant Mutants: At the 24-hour time point, plate the culture on antibiotic-containing agar to determine if resistant colonies have emerged.

- Monitor Antibiotic Concentration: If possible, measure the concentration of the antibiotics in the culture medium over the 24-hour period to assess stability.
- Vary Inoculum Size: Perform the time-kill assay with different initial inoculum densities to see if this affects the regrowth phenomenon.

Question 4: Which synergy testing method is most reliable for Ceftazidime-Avibactam in combination with Aztreonam?

Answer:

For the combination of ceftazidime-avibactam (CZA) with aztreonam (ATM), particularly against metallo- $\beta$ -lactamase (MBL)-producing Enterobacterales, several methods have been evaluated. The disk elution (DE) method has been shown to be a reliable and accessible option.<sup>[14]</sup> The Clinical and Laboratory Standards Institute (CLSI) has endorsed a broth disk elution method for testing this combination.<sup>[15]</sup>

Other methods like strip stacking (SS) and strip crossing (SX) have also shown good reliability, though they may be more prone to technical error.<sup>[14]</sup> The disk stacking (DS) method has been reported to have poorer performance.<sup>[14]</sup>

## Experimental Protocols

### Checkerboard Assay Protocol

This protocol provides a general framework for performing a checkerboard assay to determine the FIC index.

- Prepare Antibiotic Stock Solutions: Prepare stock solutions of Ceftazidime and the synergistic agent at a concentration that is a multiple of the highest concentration to be tested.
- Prepare Microtiter Plates:
  - In a 96-well microtiter plate, add broth medium to all wells.
  - Create serial twofold dilutions of Ceftazidime along the x-axis of the plate.

- Create serial twofold dilutions of the synergistic agent along the y-axis of the plate.
- The result is a matrix of wells containing various concentrations of both antibiotics.
- Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well with no antibiotics.
- Inoculate Plates: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it in the appropriate broth medium to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Incubate: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
- Read Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate FIC Index:
  - $FIC \text{ of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
  - $FIC \text{ of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$
  - $\Sigma FIC = FIC \text{ of Drug A} + FIC \text{ of Drug B}$

#### Time-Kill Assay Protocol

This protocol outlines the steps for a time-kill assay to assess the rate of bacterial killing by an antibiotic combination.

- Prepare Bacterial Culture: Grow an overnight culture of the test organism and dilute it in fresh broth to achieve a starting inoculum of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Set Up Test Conditions: Prepare flasks or tubes with the following conditions:
  - Growth control (no antibiotic)
  - Ceftazidime alone at a clinically relevant concentration

- Synergistic agent alone at a clinically relevant concentration
- Ceftazidime and the synergistic agent in combination
- Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
- Enumerate Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight.
- Count Colonies: Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Plot Data: Plot the log<sub>10</sub> CFU/mL versus time for each condition. Synergy is typically defined as a  $\geq 2\text{-log}_{10}$  decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

## Data Summary

### Interpretation of FIC Index

| FIC Index ( $\Sigma$ FIC) | Interpretation |
|---------------------------|----------------|
| $\leq 0.5$                | Synergy        |
| $> 0.5$ to $1.0$          | Additive       |
| $> 1.0$ to $< 4.0$        | Indifference   |
| $\geq 4.0$                | Antagonism     |
| Source:[9][10]            |                |

## Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro synergy testing.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. labspec.org [labspec.org]
- 6. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacteriales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 13. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacteriales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- To cite this document: BenchChem. [Troubleshooting inconsistent results in Ceftazidime synergy testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766187#troubleshooting-inconsistent-results-in-ceftazidime-synergy-testing]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)